Ethyl (n=1) vs. Hexyl (n=5) Carboxamide Linker: 5-HT1A Affinity Advantage
In the piperazine-alkyl-naphthamide series, the ethyl carboxamide analogue (Compound 1; n=1, R=CO) demonstrates a 3.6-fold higher affinity for human 5-HT1A receptors than its hexyl homologue (Compound 3; n=5, R=CO). This sensitivity to linker length is a critical selection criterion for procuring compounds intended for 5-HT1A-targeted screening [1]. The target compound retains the ethyl carboxamide linker scaffold and is therefore predicted, on a class-level basis, to share this enhanced 5-HT1A affinity relative to longer-chain homologues.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.69 ± 0.18 nM (ethyl carboxamide analogue, Compound 1) [1] |
| Comparator Or Baseline | Ki = 6.15 ± 1.92 nM (hexyl carboxamide analogue, Compound 3) [1] |
| Quantified Difference | 3.6-fold higher affinity for ethyl vs. hexyl linker |
| Conditions | In vitro radioligand binding assay using human 5-HT1A receptors; [3H]8-OH-DPAT as radioligand; mean ± SD, n ≥ 2 [1] |
Why This Matters
For screening libraries targeting 5-HT1A (depression, anxiety, migraine), the ethyl carboxamide scaffold offers a 3.6-fold affinity advantage over hexyl homologues, directly influencing hit rate and compound prioritization.
- [1] Dilly S, Scuvée-Moreau J, Wouters J, Liégeois JF. The 5-HT1A agonism potential of substituted piperazine-ethyl-amide derivatives is conserved in the hexyl homologues: molecular modeling and pharmacological evaluation. J Chem Inf Model. 2011;51(11):2961-2966. DOI: 10.1021/ci200313r View Source
